molecular formula C6H4ClN3 B017196 2-Chloro-1H-imidazo[4,5-b]pyridine CAS No. 104685-82-7

2-Chloro-1H-imidazo[4,5-b]pyridine

Cat. No. B017196
M. Wt: 153.57 g/mol
InChI Key: SIRRAQQGGCNHQB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of imidazo[4,5-b]pyridines, including 2-Chloro-1H-imidazo[4,5-b]pyridine, can be achieved through palladium-catalyzed amidation of 2-chloro-3-amino-heterocycles. This method provides a facile approach to obtaining products with substitution at N1 and C2, highlighting a model system relevant to natural products and the total synthesis of mutagens (Rosenberg, Zhao, & Clark, 2012).

Molecular Structure Analysis

The molecular structures and vibrational properties of 1H-imidazo[4,5-c]pyridine, closely related to 2-Chloro-1H-imidazo[4,5-b]pyridine, have been thoroughly analyzed using XRD, IR, and Raman studies. These studies are supported by DFT quantum chemical calculations, providing insights into the stability and unique spectral characteristics of the imidazopyridine skeleton (Dymińska, Wȩgliński, Gągor, & Hanuza, 2013).

Chemical Reactions and Properties

The compound is reactive towards various agents, providing a pathway to synthesize diverse derivatives. For instance, 2-acetylimidazo[4,5-b]pyridine, a related compound, has shown reactivity with aromatic amines, sulfur, aromatic aldehydes, carboxylic acid hydrazides, and thiourea, leading to the formation of new imidazo[4,5-b]pyridine derivatives (Bukowski, Janowiec, Zwolska-Kwiek, & Andrzejczyk, 1999).

Physical Properties Analysis

The physical properties of imidazo[4,5-b]pyridines have been explored through structural and vibrational studies, revealing detailed insights into bond lengths, bond angles, and hydrogen bonding patterns. These characteristics are crucial for understanding the compound's stability and reactivity (Lorenc et al., 2008).

Chemical Properties Analysis

The chemical properties of 2-Chloro-1H-imidazo[4,5-b]pyridine derivatives have been investigated, showing significant antidiabetic, antioxidant, and enzyme inhibition activities. These studies provide a foundation for the potential pharmacological applications of these compounds (Taha et al., 2016).

Scientific Research Applications

Imidazo[4,5-b]pyridines are an important class of heterocycles which have gained much attention in recent years owing to the broad spectrum of their bioactivities . They are known to play a crucial role in numerous disease conditions . Here are some applications:

  • GABA A receptor positive allosteric modulators : The discovery of their first bioactivity as GABA A receptor positive allosteric modulators divulged their medicinal potential .
  • Proton pump inhibitors : Proton pump inhibitors were also found in this chemical group .
  • Aromatase inhibitors : Aromatase inhibitors are another class of drugs found in this group .
  • Nonsteroidal anti-inflammatory drugs (NSAIDs) : NSAIDs were also developed in this class .

These compounds have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc . The collective results of biochemical and biophysical properties foregrounded their medicinal significance in central nervous system, digestive system, cancer, inflammation, etc .

  • Antiviral and Antimicrobial Activities : Some imidazo[4,5-b]pyridines possess antiviral and antimicrobial activities. This makes them potentially useful in the development of new treatments for various infections.

  • Cytotoxic Activities : Certain imidazo[4,5-b]pyridines have been found to exhibit cytotoxic activities , which could make them valuable in the development of anti-cancer drugs .

  • Agricultural Applications : Derivatives of imidazopyridines are known to be used in agriculture for the treatment of the shoots of broad-leaved plants and in the fight against rodents .

  • Material Science Applications : Imidazo[4,5-b]pyridine derivatives also possess the potential for numerous applications of proton- and charge-transfer processes in organometallic chemistry and in material science owing to their special structural characteristics .

  • Synthesis of Other Compounds : The most useful starting compounds for the synthesis of imidazo[4,5-b]pyridines are the readily obtainable derivatives of 2,3-diaminopyridine, which are usually produced in two stages from the commercially available 2-chloro-3-nitropyridine .

  • Dual Inhibitors of FLT3/Aurora Kinases : Imidazo[4,5-b]pyridines have been reported as dual inhibitors of FLT3/aurora kinases for the treatment of acute myeloid leukemia .

  • Angiotensin II Type I Receptor Blocker : Some imidazo[4,5-b]pyridines act as potent angiotensin II type I receptor blockers with partial peroxisome proliferator-activated receptor-γ agonism .

  • Nonbenzodiazepine Anticonvulsants and Anxiolytics : 2-Phenyl-3H-imidazo[4,5-b]pyridine-3-acetamide has been reported as nonbenzodiazepine anticonvulsants and anxiolytics .

  • Cardiotonic Agent : An imidazo[4,5-b]pyridine-based drug, sulmazole, acts as a cardiotonic agent .

  • Proton and Charge-Transfer Processes : Imidazo[4,5-b]pyridine derivatives also possess the potential for numerous applications of proton- and charge-transfer processes in organometallic chemistry and in material science owing to their special structural characteristics .

  • Synthesis of Functional Derivatives : The most useful starting compounds for the synthesis of imidazo[4,5-b]pyridines are the readily obtainable derivatives of 2,3-diaminopyridine, which are usually produced in two stages from the commercially available 2-chloro-3-nitropyridine .

Future Directions

Imidazopyridines have been found to play a crucial role in numerous disease conditions and have the potential for therapeutic significance . They have been developed as proton pump inhibitors, aromatase inhibitors, and NSAIDs . Therefore, the future directions for “2-Chloro-1H-imidazo[4,5-b]pyridine” could involve further exploration of its potential therapeutic applications.

properties

IUPAC Name

2-chloro-1H-imidazo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3/c7-6-9-4-2-1-3-8-5(4)10-6/h1-3H,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIRRAQQGGCNHQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N=C(N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1H-imidazo[4,5-b]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Ishikawa, D Kubota, M Yamamoto, C Kuroda… - Bioorganic & medicinal …, 2006 - Elsevier
We synthesized 4-aminopiperidine derivatives of our prototype integrin α v β 3 antagonist 1 in an attempt to increase the activity and water solubility. Introduction of one or two …
Number of citations: 40 www.sciencedirect.com

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